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molecular formula C11H16O3 B033167 3-Hydroxyadamantane-1-carboxylic acid CAS No. 42711-75-1

3-Hydroxyadamantane-1-carboxylic acid

Cat. No. B033167
M. Wt: 196.24 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-N
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Patent
USRE039744E1

Procedure details

In an atmosphere of nitrogen, 10 mmole of 1-carboxy-3-adamantanol obtained by the method of Example 2 was dissolved in 10 ml of DMF. To the mixture, 15 mmole of tionyl chloride was added dropwise over 30 minutes while heating the mixture to the reflux temperature so as to begin to reflux at about the time the addition is finished. After refluxing for 2 hours, the mixture was cooled. To the mixture, 20 mmole of triethylamine was added and 11 mmole of methanol was added dropwise over 30 minutes while keeping the temperature of the solution at 10° C. or below, and the mixture was stirred for another 2 hours. As a result, the conversion of 1-carboxy-3-adamantanol was 99%, and 1-methoxycarbonyl-3-adamantanol (yield 95%) was formed.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2](N(CC)CC)C.CO.[C:11]([C:14]12[CH2:23][CH:18]3[CH2:19][CH:20]([CH2:22][C:16]([OH:24])([CH2:17]3)[CH2:15]1)[CH2:21]2)([OH:13])=[O:12]>CN(C=O)C>[CH3:2][O:12][C:11]([C:14]12[CH2:21][CH:20]3[CH2:19][CH:18]([CH2:17][C:16]([OH:24])([CH2:22]3)[CH2:15]1)[CH2:23]2)=[O:13]

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
11 mmol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating the mixture to the reflux temperature so as
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at about the time
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
at 10° C. or below

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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